molecular formula C13H18N4O4S3 B4609551 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE

Cat. No.: B4609551
M. Wt: 390.5 g/mol
InChI Key: WGXWDXIHRJALJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Scientific Research Applications

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE typically involves multiple steps, starting with the preparation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen atoms.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This compound may also participate in signal transduction pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE is unique due to the combination of its pyrazole, thienylsulfonyl, and piperazino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S3/c1-11-12(10-15(2)14-11)23(18,19)16-5-7-17(8-6-16)24(20,21)13-4-3-9-22-13/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXWDXIHRJALJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE
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1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE
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1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE
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1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE
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1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE
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1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE

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